molecular formula C11H10O4 B1650250 Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- CAS No. 115974-96-4

Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]-

Cat. No.: B1650250
CAS No.: 115974-96-4
M. Wt: 206.19
InChI Key: DBCJGNBZZNSLSM-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- is a derivative of benzoic acid, characterized by the presence of a methoxy group and a propenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- typically involves the esterification of benzoic acid with methoxypropenyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and advanced separation methods can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- is unique due to the presence of both a methoxy group and a propenyl group, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that are not possible with simpler aromatic acids .

Properties

IUPAC Name

3-(3-methoxy-3-oxoprop-1-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCJGNBZZNSLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736227
Record name 3-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115974-96-4
Record name 3-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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